Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate
Description
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a bromine atom at position 5 and a cyclohexylcarbamoyl-amino group at position 2. The cyclohexylcarbamoyl group introduces steric bulk and hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity .
Properties
IUPAC Name |
methyl 5-bromo-2-(cyclohexylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLPKAHKIHAWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate typically involves the following steps:
Carbamoylation: The addition of a cyclohexylcarbamoyl group to the brominated benzoic acid derivative.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, carbamoylation, and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
The table below compares substituent patterns and their implications:
Key Observations :
Key Observations :
- Antimicrobial Activity : Compounds with bromine and hydrogen-bonding groups (e.g., amides) show moderate activity, while those with multiple halogens (Cl, Br) exhibit broader efficacy .
- Solubility and Targeting: Amino or methoxy groups enhance solubility (e.g., ), whereas bulky substituents like cyclohexylcarbamoyl may limit bioavailability .
Key Research Findings
- Crystallography: Similar compounds (e.g., quinoline derivatives in ) show π–π stacking and hydrogen bonding, suggesting the target compound may form stable supramolecular assemblies.
- Reactivity : The cyclohexylcarbamoyl group undergoes nucleophilic substitution less readily than electron-deficient groups (e.g., fluorosulfonyl) due to steric hindrance .
Biological Activity
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of benzamide derivatives, characterized by the presence of a bromine atom at the 5-position and a cyclohexylcarbamoyl group at the amino position. The general formula for this compound is .
The synthesis typically involves the bromination of methyl 2-amino-5-methylbenzoate followed by the introduction of the cyclohexylcarbamoyl group through standard amide coupling techniques. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as those involving p53 and NF-kB.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction via p53 pathway |
| CCRF-CEM (Leukemia) | 15 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells treated with this compound showed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.
- Leukemia Resistance : Research on CCRF-CEM cells indicated that this compound could overcome resistance mechanisms associated with traditional chemotherapeutics like methotrexate. The downregulation of dihydrofolate reductase (DHFR) was observed, which is crucial for cellular proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
